Methyl 4-(hydroxymethyl)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
methyl 4-(hydroxymethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-12-8(11)9-4-2-7(6-10)3-5-9/h7,10H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XITRBDLPZVGVDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-(hydroxymethyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthetic routes, and comparative analysis with structurally similar compounds.
Chemical Structure and Properties
This compound features a piperidine ring with a hydroxymethyl group and a carboxylate group. This unique structure contributes to its reactivity and interaction with various biological targets. The molecular formula is with a molecular weight of approximately 173.21 g/mol.
Biological Activities
Preliminary studies indicate that this compound exhibits a range of biological activities, including:
- Antimicrobial Properties : Some derivatives have shown efficacy against various bacterial strains.
- Cytotoxic Effects : Initial research suggests potential cytotoxicity against cancer cell lines, indicating its possible application in oncology.
- Enzyme Inhibition : There is evidence suggesting interactions with specific enzymes, which may lead to therapeutic applications.
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of compounds similar to this compound:
| Compound Name | CAS Number | Structural Features | Biological Activity |
|---|---|---|---|
| This compound | [Not available] | Hydroxymethyl and carboxylate groups | Antimicrobial, cytotoxic |
| tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate | 123855-51-6 | Similar hydroxymethyl group | Moderate cytotoxicity |
| Piperidine-4-carboxylic acid | 626-58-6 | Contains a carboxylic acid group | Anti-inflammatory properties |
| N-Methylpiperidine | 110-89-4 | Simple piperidine structure | Limited biological activity |
This comparison highlights the unique aspects of this compound, particularly its specific combination of functional groups that may enhance its biological activity.
Synthetic Routes
The synthesis of this compound typically involves several steps, including:
- Formation of the Piperidine Ring : Starting from appropriate precursors, the piperidine ring is formed through cyclization reactions.
- Hydroxymethylation : Introduction of the hydroxymethyl group can be achieved via formaldehyde reactions or other hydroxymethylating agents.
- Esterification : The final step involves esterification to form the methyl ester derivative.
These synthetic approaches allow for the efficient production of the compound while maintaining high purity levels.
Case Studies and Research Findings
Research has explored the pharmacological potential of this compound in various contexts:
- Cancer Research : A study indicated that derivatives of this compound could inhibit proliferation in prostate cancer cell lines, suggesting further investigation into its mechanism of action is warranted .
- Neuropharmacology : Other studies have suggested interactions with neurotransmitter systems, indicating potential uses in treating neurological disorders .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Recent studies have highlighted the potential of piperidine derivatives, including methyl 4-(hydroxymethyl)piperidine-1-carboxylate, as inhibitors of Mycobacterium tuberculosis (Mtb). A structure-activity relationship (SAR) study indicated that modifications to the piperidine scaffold can enhance potency against Mtb, with some derivatives achieving IC50 values between 13–22 μM . This suggests that this compound could be developed into a lead compound for new anti-tuberculosis therapies.
Analgesic and Anti-inflammatory Effects
The compound may also possess analgesic and anti-inflammatory properties. Some derivatives have shown promise in modulating pain pathways, making them candidates for further investigation in pain management therapies.
Organic Synthesis
Building Block for Complex Molecules
this compound serves as a crucial building block in organic synthesis. It can be utilized to construct more complex organic molecules through various chemical reactions, including oxidation and reduction processes. For instance, it can undergo nucleophilic substitution reactions to yield diverse derivatives that are valuable in pharmaceutical development .
Synthesis of Piperidine Derivatives
The compound is instrumental in synthesizing various piperidine derivatives that exhibit biological activity. For example, the synthesis of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate has been optimized using different reaction conditions to improve yields and purity . The ability to modify its structure allows chemists to tailor compounds for specific biological targets.
Material Science
Development of New Materials
In material science, this compound can be explored for its potential in developing new polymers or coatings with enhanced properties. Its functional groups allow for the incorporation into polymer matrices, potentially leading to materials with improved mechanical or thermal stability.
Case Studies
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group in the compound undergoes hydrolysis under basic or acidic conditions:
-
Mechanism : Base-mediated cleavage of the methyl ester generates the corresponding carboxylic acid intermediate, which decarboxylates to yield 4-(hydroxymethyl)piperidine .
Oxidation of the Hydroxymethyl Group
The hydroxymethyl substituent can be oxidized to a carboxylate group:
| Oxidizing Agent | Conditions | Product | Catalyst | Source |
|---|---|---|---|---|
| KMnO₄ | Aqueous H₂SO₄, 60°C | 4-(carboxy)piperidine-1-carboxylate | None | |
| PCC | DCM, room temperature | 4-(formyl)piperidine-1-carboxylate | Silica gel |
-
Key Insight : Selective oxidation is achievable under mild conditions, preserving the ester group.
Esterification and Protection Strategies
The hydroxymethyl group participates in protection/deprotection reactions for synthetic applications:
| Reaction | Reagents | Product | Application |
|---|---|---|---|
| Silylation | tert-Butyldiphenylsilyl chloride | Silyl-protected derivative | Stabilization for further synthesis |
| Acetylation | Acetic anhydride, pyridine | 4-(Acetoxymethyl)piperidine-1-carboxylate | Improved lipophilicity |
-
Example : Silylation with TBDPSCl in THF under inert atmosphere yields a stable intermediate for multi-step syntheses.
Nucleophilic Substitution
The piperidine nitrogen can undergo alkylation or acylation:
| Reaction Type | Reagents | Product | Conditions |
|---|---|---|---|
| Alkylation | Methyl iodide, K₂CO₃ | 1-Methyl-4-(hydroxymethyl)piperidine carboxylate | DMF, 60°C, 12h |
| Acylation | Benzoyl chloride, Et₃N | 1-Benzoyl-4-(hydroxymethyl)piperidine carboxylate | DCM, 0°C to RT |
Stability and Side Reactions
Comparison with Similar Compounds
Key Observations :
- Ester Group Impact : Methyl/ethyl esters (e.g., ) enhance solubility in polar solvents, whereas tert-butyl esters () improve steric protection during synthetic steps like deprotection (e.g., TBAF-mediated in ).
- Hydroxymethyl vs. Pyridinylmethyl: The hydroxymethyl group in this compound allows direct functionalization (e.g., Mitsunobu alkylation in ), while pyridinylmethyl substituents () enable aromatic interactions in drug-receptor binding.
Research Findings and Data
Yield and Reactivity Trends
NMR Spectral Signatures
Preparation Methods
Reduction of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate Using Lithium Aluminium Hydride
One well-documented approach involves the reduction of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate with lithium aluminium hydride (LiAlH4) in tetrahydrofuran (THF) under an inert atmosphere.
- tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (e.g., 1.94 g, 9.0 mmol) is dissolved in THF (15 mL).
- This solution is added dropwise to a 1 M LiAlH4 solution in THF (13.5 mL, 13.5 mmol) under argon.
- The reaction mixture is stirred at room temperature for approximately 17 hours.
- The mixture is then cooled to 0 °C, and a mixture of THF and water (1:1, 1.5 mL) is added dropwise, forming a gelatinous white solid.
- Subsequently, 4 M aqueous sodium hydroxide solution (0.6 mL) is added dropwise, followed by water (2 mL), and the mixture is stirred at room temperature for 2 hours.
- The solid is removed by filtration, and the filtrate is subjected to liquid-liquid extraction using ethyl acetate (200 mL).
- Concentration of the organic phase under reduced pressure yields methyl 4-(hydroxymethyl)piperidine-1-carboxylate as a yellow oil with approximately 88% yield and ~90% purity confirmed by LCMS.
| Parameter | Details |
|---|---|
| Starting Material | tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (9 mmol) |
| Reducing Agent | Lithium aluminium hydride (13.5 mmol) |
| Solvent | Tetrahydrofuran (THF) |
| Reaction Temperature | Room temperature (20–25 °C) |
| Reaction Time | 17 hours |
| Workup | Addition of water/NaOH, filtration, EtOAc extraction |
| Yield | 88% |
| Purity | ~90% (LCMS) |
This method is effective for selective reduction under mild conditions and is suitable for laboratory-scale synthesis.
Base-Catalyzed Hydrolysis of Methyl 4-methylene Piperidine-1-carboxylate
Another synthetic route involves the base-catalyzed hydrolysis of methyl 4-methylene piperidine-1-carboxylate to yield this compound.
- Methyl 4-methylene piperidine-1-carboxylate (100 g, 0.644 mol) is dissolved in ethanol (500 mL).
- Sodium hydroxide (77.3 g, 1.93 mol) is added.
- The reaction mixture is heated to 80–85 °C and maintained for 10 hours.
- Ethanol is distilled off under reduced pressure.
- The product is isolated by precipitation or extraction.
| Parameter | Details |
|---|---|
| Starting Material | Methyl 4-methylene piperidine-1-carboxylate (0.644 mol) |
| Base | Sodium hydroxide (1.93 mol) |
| Solvent | Ethanol |
| Reaction Temperature | 80–85 °C |
| Reaction Time | 10 hours |
| Workup | Distillation under reduced pressure |
| Yield | Not explicitly stated; related methylene piperidine hydrochloride yield 79% in related step |
This method exploits the nucleophilic addition of hydroxide to the methylene group, converting it into a hydroxymethyl substituent on the piperidine ring.
Acid-Base Treatment of 4-Methylenepiperidine to Form Hydroxymethyl Derivatives
A related preparation involves the treatment of 4-methylenepiperidine with acid and base to generate intermediates leading to hydroxymethyl derivatives.
- 4-Methylenepiperidine is added to a solution of 30% hydrogen chloride in ethanol.
- The mixture is stirred at 10–20 °C for 1 hour.
- Ethanol is concentrated under reduced pressure.
- Ethyl acetate is added to precipitate the solid.
- The product, methylene piperidine hydrochloride, is isolated with a 79% yield.
- Subsequent base treatment and heating steps convert intermediates to hydroxymethyl derivatives.
This approach is part of a multi-step synthesis involving salt formation and subsequent transformations to the target compound.
Use in Complex Synthetic Sequences and Crystallization
This compound is also prepared as an intermediate in more complex synthetic routes, such as the synthesis of 5-HT4 receptor agonists.
- It is used in aqueous or mixed solvent systems, often with additives such as N-methylimidazole and coupling agents like chloro-N,N,N′,N′-tetramethylformamidinium hexafluorophosphate.
- Reactions are conducted at ambient temperature or mild heating (e.g., 60 °C) for extended periods (up to 12 hours).
- The product is isolated by filtration, washing, and drying to yield crystalline solids with high purity (up to 95% potency).
- Recrystallization techniques are applied for further purification.
This demonstrates the compound’s role in advanced pharmaceutical syntheses and the importance of controlled reaction conditions for optimal yield and purity.
Summary Table of Preparation Methods
| Method No. | Starting Material | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate | LiAlH4 in THF, room temp, 17 h | 88 | Reduction under inert atmosphere, mild conditions |
| 2 | Methyl 4-methylene piperidine-1-carboxylate | NaOH in ethanol, 80–85 °C, 10 h | Not specified | Base-catalyzed hydrolysis |
| 3 | 4-Methylenepiperidine | HCl in ethanol, 10–20 °C, then base treatment | 79 (intermediate) | Acid-base treatment, salt formation |
| 4 | Various intermediates in complex syntheses | Coupling agents, aqueous/mixed solvents, 60 °C, 12 h | ~91 (final product) | Used in pharmaceutical syntheses, crystallization |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for Methyl 4-(hydroxymethyl)piperidine-1-carboxylate, and how are reaction conditions optimized?
- Methodological Answer : The compound can be synthesized via hydroxylation and esterification of piperidine derivatives. For example, benzyl 4-(hydroxymethyl)piperidine-1-carboxylate (a structural analog) undergoes cross-electrophile coupling with brominated pyridines under palladium catalysis, yielding derivatives with ~60–63% efficiency. Key parameters include solvent choice (e.g., tetrahydrofuran or toluene), temperature control, and inert atmospheres to prevent degradation . Purification via silica gel column chromatography ensures high purity (>98%) .
Q. How is the structural integrity of this compound confirmed experimentally?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the piperidine core and substituent positions (e.g., hydroxymethyl and carboxylate groups). For instance, H NMR chemical shifts at δ 3.6–4.2 ppm indicate ester and hydroxymethyl protons. Liquid Chromatography-Mass Spectrometry (LC-MS) validates molecular weight (e.g., observed m/z 341.1855 vs. calculated 341.1860) and purity .
Q. What are the stability considerations for storing and handling this compound?
- Methodological Answer : The compound should be stored in a dark, dry environment at -20°C to prevent hydrolysis or oxidation. Stability tests show no decomposition over five years when sealed under nitrogen. Avoid exposure to oxidizing agents, as piperidine derivatives are prone to radical reactions .
Advanced Research Questions
Q. How does the hydroxymethyl group influence the compound’s reactivity in medicinal chemistry applications?
- Methodological Answer : The hydroxymethyl group enhances hydrogen-bonding potential, improving interactions with biological targets like enzymes or receptors. For example, tert-butyl analogs with hydroxymethyl substituents exhibit increased binding affinity to opioid receptors compared to non-hydroxylated derivatives. Structure-activity relationship (SAR) studies via X-ray crystallography or molecular docking can map these interactions .
Q. What strategies mitigate low yields in cross-coupling reactions involving this compound?
- Methodological Answer : Low yields (e.g., 60%) in palladium-catalyzed reactions may arise from steric hindrance or competing side reactions. Optimization includes:
- Using bulky ligands (e.g., XPhos) to stabilize intermediates.
- Adjusting stoichiometry of coupling partners (e.g., 1.2:1 ratio of bromopyridine to piperidine derivative).
- Employing microwave-assisted synthesis to reduce reaction time and improve selectivity .
Q. How can contradictory data on biological activity be resolved for structurally similar piperidine derivatives?
- Methodological Answer : Contradictions often stem from variations in assay conditions. Standardized protocols (e.g., fixed pH, temperature, and cell lines) are essential. For example, tert-butyl 4-[1-(hydroxymethyl)cyclobutyl]piperidine-1-carboxylate showed divergent receptor binding in different studies due to buffer pH differences (4.6 vs. 7.4). Replicating assays under harmonized conditions and validating with orthogonal techniques (e.g., surface plasmon resonance) resolve discrepancies .
Q. What analytical techniques are used to assess the compound’s pharmacokinetic properties?
- Methodological Answer : In vitro metabolic stability is evaluated using liver microsomes and LC-MS to track parent compound depletion. Plasma protein binding assays (e.g., equilibrium dialysis) quantify free fraction availability. For in vivo studies, radiolabeled analogs (e.g., C-labeled methyl groups) enable tracking of distribution and excretion .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
